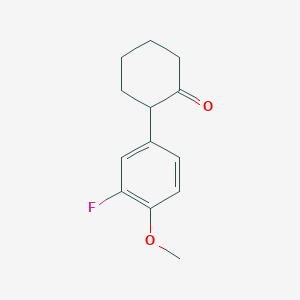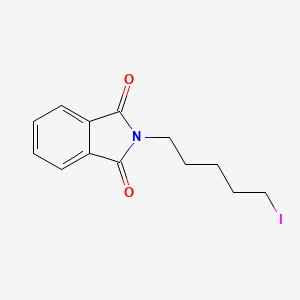
Diosmetin-7-glucuronid
Übersicht
Beschreibung
Diosmetin 7-glucuronide, also known as Diosmetin 7-O-β-D-glucuronide, is a natural flavonoid glycoside . It is found in various organisms, including Meehania fargesii and Pedalium murex . It is also an antioxidant constituent in the fruits of Luffa cylindrical . The empirical formula of Diosmetin 7-glucuronide is C22H20O12, and its molecular weight is 476.39 .
Synthesis Analysis
Diosmetin 7-glucuronide is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . After oral administration, diosmin is hydrolyzed by enzymes of the intestinal microbiota into its aglycone diosmetin, which then undergoes absorption through the intestinal wall by passive diffusion .
Molecular Structure Analysis
The molecular formula of Diosmetin 7-glucuronide is C22H20O12 . The InChIKey of Diosmetin 7-glucuronide is XCKMDTYMOHXUHG-SXFAUFNYSA-N .
Chemical Reactions Analysis
Diosmetin 7-glucuronide is mainly bioconverted to considerable amounts of diosmetin and minor amounts of acacetin by the majority of the isolated intestinal bacteria such as Escherichia sp . Diosmetin-7-O-glucoside could effectively regulate EndMT and diminish the accumulation of collagen I and collagen III .
Physical And Chemical Properties Analysis
Diosmetin 7-glucuronide has a molecular weight of 476.4 g/mol . The XLogP3-AA of Diosmetin 7-glucuronide is 1.1 . It has 6 hydrogen bond donor count and 12 hydrogen bond acceptor count .
Wissenschaftliche Forschungsanwendungen
Anti-inflammatorische Anwendungen
Diosmetin-7-glucuronid: wurde nachgewiesen, dass es bedeutende entzündungshemmende Eigenschaften besitzt. Studien deuten darauf hin, dass es entzündungsbedingte Signalwege, insbesondere den Nuclear Factor-κB (NF-κB)-Signalweg, der eine entscheidende Rolle bei der Entwicklung und dem Fortschreiten von Entzündungen spielt, modulieren kann. Diese Modulation kann dazu beitragen, das Fortschreiten verschiedener entzündlicher Erkrankungen zu verlangsamen .
Antioxidative Wirkungen
Die Verbindung zeigt auch antioxidative Aktivitäten. Es kann freie Radikale abfangen und Zellen vor oxidativem Stress schützen, der ein häufiger Faktor im Alterungsprozess und bei vielen chronischen Krankheiten ist. Die antioxidative Aktivität von this compound trägt zu seinem Potenzial bei, Zustände zu verhindern oder zu behandeln, die mit oxidativen Schäden verbunden sind .
Antidiabetisches Potenzial
Die Forschung zeigt, dass this compound möglicherweise antidiabetische Wirkungen haben kann, indem es den Glukosestoffwechsel beeinflusst. Es könnte möglicherweise die Insulinempfindlichkeit verbessern und zur Kontrolle des Blutzuckerspiegels beitragen, was es zu einem Kandidaten für weitere Untersuchungen im Zusammenhang mit der Behandlung von Diabetes macht .
Antihyperlipidämische Aktivität
Dieser Flavonoid wurde auf seine antihyperlipidämischen Wirkungen untersucht, bei denen es helfen kann, die Lipidspiegel im Blut zu senken. Ein solcher Effekt ist bei der Vorbeugung und Behandlung von Herz-Kreislauf-Erkrankungen von Vorteil, da hohe Lipidspiegel ein signifikanter Risikofaktor sind .
Antifibrotische Eigenschaften
This compound hat sich im Bereich der Fibroseforschung als vielversprechend erwiesen. Seine antifibrotischen Eigenschaften könnten wertvoll bei der Behandlung von fibrotischen Erkrankungen sein, bei denen es die übermäßige Bildung von Bindegewebe, ein Kennzeichen chronischer Gewebeschäden, hemmen kann .
Neuroprotektive Rolle
Neue Studien deuten darauf hin, dass this compound eine neuroprotektive Rolle spielen kann, indem es Nervenzellen vor verschiedenen Arten von Schäden schützt. Dies könnte besonders relevant bei der Behandlung von neurodegenerativen Erkrankungen sein, bei denen oxidativer Stress und Entzündungen mitwirkende Faktoren sind .
Wirkmechanismus
Diosmetin 7-glucuronide can regulate EndMT through ER stress, at least in part via Src-dependent pathways . Diosmetin is a venoactive drug supporting circulatory health through various actions on blood vessels; it supports lymphatic drainage and improves microcirculation while increasing venous tone and elasticity .
Eigenschaften
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-4-oxochromen-7-yl]oxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O12/c1-31-13-3-2-8(4-10(13)23)14-7-12(25)16-11(24)5-9(6-15(16)33-14)32-22-19(28)17(26)18(27)20(34-22)21(29)30/h2-7,17-20,22-24,26-28H,1H3,(H,29,30)/t17-,18-,19+,20-,22+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCKMDTYMOHXUHG-SXFAUFNYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401307990 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
476.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35110-20-4 | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35110-20-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diosmetin 7-O-β-D-glucuronide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401307990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How is Diosmetin 7-glucuronide formed in the body?
A: Diosmetin 7-glucuronide is a metabolite of luteolin, a flavonoid found in various plants. Research indicates that it can be formed through two main pathways in the body, both involving the interplay of UDP-glucuronosyltransferases (UGTs) and catechol-O-methyltransferases (COMTs) [].
Q2: Besides being a human metabolite, has Diosmetin 7-glucuronide been isolated from any natural sources?
A: Yes, Diosmetin 7-glucuronide has been isolated as a natural product. It was identified in the flowers of Dombeya calantha, a plant species native to Madagascar []. This finding suggests that Diosmetin 7-glucuronide may possess unique biological properties and warrants further investigation.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




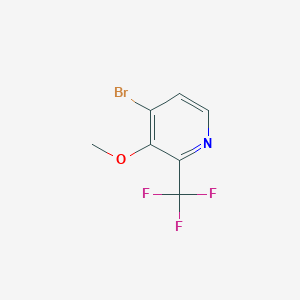


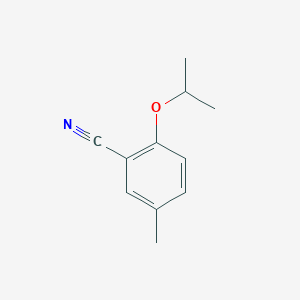

![[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol](/img/structure/B1442880.png)
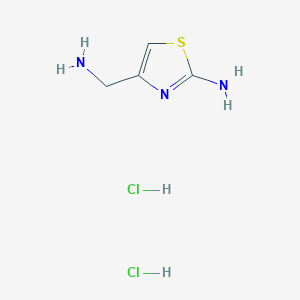
![1-[5-(3-Fluorophenyl)-1,3,4-oxadiazol-2-yl]-6-azaspiro[2.5]octane](/img/structure/B1442883.png)
![3-[(4-Fluorophenyl)methyl]-5-(pyrrolidin-2-yl)-1,2,4-oxadiazole hydrochloride](/img/structure/B1442884.png)
